molecular formula C17H22N2O4S2 B2971368 N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide CAS No. 941924-48-7

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Cat. No.: B2971368
CAS No.: 941924-48-7
M. Wt: 382.49
InChI Key: PRJUXRPDBQTPES-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of benzenesulfonyl chloride with a primary or secondary amine in the presence of a base such as pyridine to absorb the generated HCl . The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing sulfonamides.

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A commonly used veterinary drug with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Widely used antibiotic in combination with trimethoprim.

Uniqueness

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is unique due to its specific structural features, such as the benzyl and dimethyl groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-13-10-11-16(14(2)17(13)19(3)24(4,20)21)25(22,23)18-12-15-8-6-5-7-9-15/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJUXRPDBQTPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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